molecular formula C13H15FSi B7779621 1-(Trimethylsilyl)-4-fluoronaphthalene

1-(Trimethylsilyl)-4-fluoronaphthalene

Cat. No.: B7779621
M. Wt: 218.34 g/mol
InChI Key: UJMGTFHAIHAANG-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-fluoronaphthalene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a fluorine atom attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-fluoronaphthalene typically involves the introduction of a trimethylsilyl group and a fluorine atom onto a naphthalene ring. One common method is the silylation of 4-fluoronaphthalene using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-fluoronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(Trimethylsilyl)-4-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.

    Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-4-fluoronaphthalene exerts its effects depends on the specific reaction or application. In general, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting reactivity and interaction with other molecules.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a trimethylsilyl group, used in similar applications.

    4-Trimethylsilyl Diphenyl Acetylene: Used in polymer synthesis and luminescent property adjustment.

    1-(Trimethylsilyl)imidazole: Used as a derivatization reagent for selective silylation.

Uniqueness: 1-(Trimethylsilyl)-4-fluoronaphthalene is unique due to the combination of a trimethylsilyl group and a fluorine atom on a naphthalene ring. This unique structure imparts specific chemical properties, making it valuable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMGTFHAIHAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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